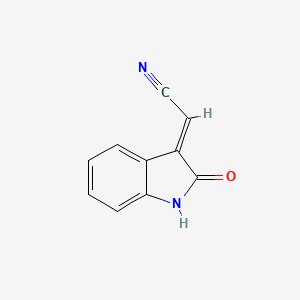

(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile

Descripción general

Descripción

(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile is an organic compound with the molecular formula C10H6N2O. It is characterized by the presence of an indole ring system fused with a nitrile group. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile can be synthesized through a variety of methods. One common approach involves the reaction of isatin with malononitrile in the presence of a base, such as piperidine, under reflux conditions. This reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthesis Techniques:

The synthesis of (E)-2-(2-oxoindolin-3-ylidene)acetonitrile typically involves multi-step reactions that can yield the compound in good to excellent yields. A notable method includes the use of a base-assisted aldol reaction, which has been optimized for efficiency. For instance, a one-pot synthesis approach demonstrated high yields (up to 85%) through a cyanide-mediated cascade reaction involving ortho-nitroacetophenones and aromatic aldehydes .

Table 1: Synthesis Overview

| Methodology | Yield (%) | Key Steps |

|---|---|---|

| One-pot cyanide-mediated | 85 | Aldol condensation followed by Michael addition |

| Base-assisted aldol reaction | 64 | Reflux with acetic acid |

| Dithiazole derivatives | 23-88 | Reaction with sodium hydride or methyl magnesium bromide |

Biological Activities

Anticancer Potential:

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown notable activity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. Some compounds demonstrated cytotoxicity exceeding that of established anticancer agents like PAC-1, particularly in inducing apoptosis and affecting cell cycle progression .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves modulation of apoptotic pathways and interference with cellular signaling mechanisms. This includes the activation of procaspase-3, leading to increased apoptosis in malignant cells .

Industrial Applications

Material Science:

Beyond biological applications, this compound and its derivatives are being explored for their potential in material science. Their unique structural properties make them suitable candidates for developing new polymers and dyes, which can be utilized in various industrial applications.

Case Studies

-

Cytotoxic Evaluation:

A study evaluated a series of this compound derivatives for their cytotoxicity against multiple human cancer cell lines. The findings indicated that certain derivatives were significantly more effective than traditional chemotherapeutics, warranting further investigation into their structure-activity relationships . -

Synthesis Optimization:

Another case study focused on optimizing the synthesis process for these compounds, demonstrating that adjustments in reactant concentrations could enhance yields while minimizing side product formation. This optimization is crucial for scaling up production for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its mechanism are essential to fully understand its therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds

Isatin: A precursor in the synthesis of (E)-2-(2-Oxoindolin-3-ylidene)acetonitrile, known for its diverse biological activities.

Indole-3-acetonitrile: Another indole derivative with similar structural features but different biological properties.

2-(4-Oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile:

Uniqueness

This compound stands out due to its unique combination of an indole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in various fields of research.

Actividad Biológica

(E)-2-(2-Oxoindolin-3-ylidene)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antitumor agent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features an oxoindoline moiety that is known for its diverse biological properties. The structural formula can be represented as follows:

This compound is characterized by a nitrile group attached to an indole derivative, which is crucial for its biological activity.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from different studies regarding its antitumor effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 0.056 | Induces apoptosis via caspase activation |

| SNU398 (Hepatocellular) | 0.088 | Inhibits tubulin polymerization |

| RKO (Colon Cancer) | 0.14 | Induces cell cycle arrest and apoptosis |

Case Study: Apoptosis Induction

A notable case study involved the evaluation of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, where one derivative demonstrated an EC50 value of 0.24 µM in inducing apoptosis in HCT116 cells, highlighting the potential of oxoindole derivatives in cancer therapy . Further studies revealed that compounds with similar structures could activate procaspase-3, leading to increased apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against Mycobacterium tuberculosis, making it a candidate for further exploration in the treatment of tuberculosis .

The precise mechanism through which this compound exerts its biological effects remains an active area of research. Current hypotheses include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cancer cell proliferation .

- Induction of Apoptosis : The ability to activate apoptotic pathways suggests that it may interfere with survival signals in cancer cells .

Synthesis and Derivative Development

The synthesis of this compound has been optimized using a one-pot approach involving base-assisted reactions, which allows for the efficient production of this compound and its analogs . Ongoing research aims to develop more potent derivatives with improved solubility and bioavailability.

Propiedades

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSUPMWMHFXGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC#N)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10785871 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40313-84-6 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.